2-{[(4-Bromothiophen-2-yl)methyl]amino}propan-1-ol
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Overview
Description
2-{[(4-Bromothiophen-2-yl)methyl]amino}propan-1-ol is an organic compound that features a bromothiophene moiety linked to a propanol backbone via an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Bromothiophen-2-yl)methyl]amino}propan-1-ol typically involves the reaction of 4-bromothiophene-2-carboxaldehyde with an appropriate amine and a reducing agent. One common method includes the following steps:
Condensation Reaction: 4-bromothiophene-2-carboxaldehyde is reacted with an amine, such as 2-amino-1-propanol, under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Bromothiophen-2-yl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide) in the presence of an acid.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of 2-{[(4-Bromothiophen-2-yl)methyl]amino}propan-1-one.
Reduction: Formation of 2-{[(4-Thiophen-2-yl)methyl]amino}propan-1-ol.
Substitution: Formation of 2-{[(4-Azidothiophen-2-yl)methyl]amino}propan-1-ol or 2-{[(4-Thiophen-2-yl)methyl]amino}propan-1-ol.
Scientific Research Applications
2-{[(4-Bromothiophen-2-yl)methyl]amino}propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-{[(4-Bromothiophen-2-yl)methyl]amino}propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromothiophene moiety can engage in π-π interactions or hydrogen bonding, while the amino and hydroxyl groups can form additional hydrogen bonds, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-Bromothiophen-2-yl)methyl]amino}ethan-1-ol
- 2-{[(4-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol
- 2-{[(4-Bromothiophen-2-yl)methyl]amino}butan-1-ol
Uniqueness
Compared to its analogs, 2-{[(4-Bromothiophen-2-yl)methyl]amino}propan-1-ol offers a unique combination of functional groups that can be exploited for specific chemical transformations and biological interactions. Its propanol backbone provides additional flexibility and potential for derivatization, making it a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C8H12BrNOS |
---|---|
Molecular Weight |
250.16 g/mol |
IUPAC Name |
2-[(4-bromothiophen-2-yl)methylamino]propan-1-ol |
InChI |
InChI=1S/C8H12BrNOS/c1-6(4-11)10-3-8-2-7(9)5-12-8/h2,5-6,10-11H,3-4H2,1H3 |
InChI Key |
JKOQCROWPVCLBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NCC1=CC(=CS1)Br |
Origin of Product |
United States |
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